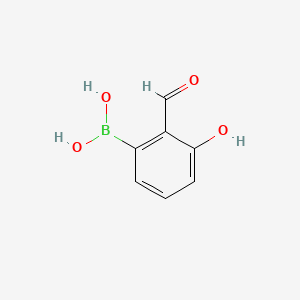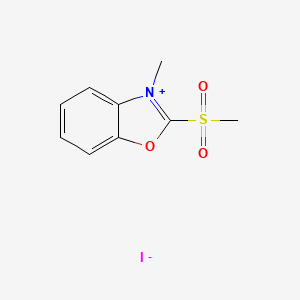
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C21H19NO2S and a molecular weight of 349.45 g/mol . It is a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, with additional phenyl and methyl substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide with 1,2-diphenyldiselane under electrochemical oxidative conditions . This reaction is performed in a simple undivided cell, generating the desired product with high efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrochemical oxidative radical cascade cyclization is a preferred method due to its green and efficient nature .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions to form seleno-benzazepines.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include 1,2-diphenyldiselane and various oxidizing agents such as K2S2O8 and I2 . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include seleno-benzazepines and other selenium-containing heterocycles . These products are valuable in medicinal chemistry and material science due to their unique properties .
Applications De Recherche Scientifique
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide involves its interaction with molecular targets through oxidative radical cascade cyclization . This process leads to the formation of reactive intermediates that can further react to form complex heterocycles . The compound’s unique structure allows it to participate in various redox reactions, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(2-((4-nitro-benzylidene)-amino)-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is unique due to its ability to undergo electrochemical oxidative radical cascade cyclization, a reaction not commonly observed in similar compounds . This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and selenium-containing compounds .
Propriétés
Formule moléculaire |
C21H19NO2S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(1-phenylethenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-11-7-6-10-20(21)17(2)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
Clé InChI |
MVYROPVWCDLUAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)

![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)


![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)
